071031B Exhibits High-Affinity Binding to SERT and NET with Ki Values in the Low Nanomolar Range vs. Duloxetine's Published Affinities
In vitro radioligand binding assays demonstrate that 071031B has high affinity for both serotonin transporter (SERT) and norepinephrine transporter (NET). The Ki values for 071031B at SERT are 2.68 nM (rat cortex) and 1.57 nM (recombinant cells); for NET, Ki values are 1.09 nM (rat cortex) and 0.36 nM (recombinant cells), as reported in Eur Neuropsychopharmacol [1]. In contrast, published affinity values for duloxetine show Ki at human SERT is 0.8 nM and at human NET is 7.5 nM, resulting in a NET/SERT affinity ratio of approximately 9, indicating less balanced transporter engagement [2]. 071031B's more balanced affinity profile (NET/SERT affinity ratio ~0.41 in rat tissue and 0.23 in recombinant cells) is supported by similar inhibitory rates to duloxetine at 1 and 100 nM in parallel binding tests [3].
| Evidence Dimension | Transporter Binding Affinity (Ki in nM) |
|---|---|
| Target Compound Data | SERT Ki: 2.68 nM (rat cortex), 1.57 nM (recombinant); NET Ki: 1.09 nM (rat cortex), 0.36 nM (recombinant) [1] |
| Comparator Or Baseline | Duloxetine: SERT Ki: 0.8 nM (human); NET Ki: 7.5 nM (human) [2]; similar inhibitory rates to duloxetine at 1 and 100 nM [3] |
| Quantified Difference | 071031B NET/SERT ratio ~0.23–0.41 vs. duloxetine NET/SERT ratio ~9.4, indicating more balanced dual transporter inhibition |
| Conditions | Radioligand binding assays using rat cortical tissue, recombinant human SERT/NET cell lines, and parallel testing with duloxetine at 1 nM and 100 nM; conditions reported in Eur Neuropsychopharmacol 2013 and Neurosci Lett 2013. |
Why This Matters
A balanced SERT/NET affinity profile may translate to superior therapeutic efficacy in depression models compared to duloxetine's more SERT-dominant profile, making 071031B the preferred choice for studies investigating balanced monoamine modulation.
- [1] Xue R, Jin ZL, Chen HX, et al. Antidepressant-like effects of 071031B, a novel serotonin and norepinephrine reuptake inhibitor. Eur Neuropsychopharmacol. 2013 Jul;23(7):728-41. doi: 10.1016/j.euroneuro.2012.06.001. PMID: 22748419. View Source
- [2] Bymaster FP, Dreshfield-Ahmad LJ, Threlkeld PG, et al. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology. 2001 Dec;25(6):871-80. doi: 10.1016/S0893-133X(01)00298-6. PMID: 11750180. View Source
- [3] Xue R, Zhang YP, Jin ZL, et al. The discovery of 071031B, a novel serotonin and noradrenaline reuptake inhibitor. Neurosci Lett. 2013 Jun 7;544:68-73. doi: 10.1016/j.neulet.2013.02.076. PMID: 23570736. View Source
